

# Technical Deep Dive: $^{13}\text{C}$ NMR Assignment Protocols for 3-Nitropyridine

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## Compound of Interest

Compound Name: 3-Nitropyridine

CAS No.: 1232169-18-4

Cat. No.: B1148475

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## Executive Summary & Structural Context

**3-Nitropyridine** presents a unique NMR challenge due to the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro (

) group. Correct assignment requires distinguishing between the two

-carbons (C2 and C6) and resolving the often-overlapping signals of C2 and the quaternary C3.

- Core Challenge: Differentiating C2 (ortho to ) from C6 (para to ) and identifying the low-intensity quaternary C3.
- Key Mechanism: The "Ortho-Nitro Shielding Effect" is the primary driver for the upfield shift of C2 relative to C6.

## Comparative Chemical Shift Analysis

The following data compares experimental values in Chloroform-

(

) against Dimethyl Sulfoxide-

(  
) and calculated predictions. Note the significant deviation of predictive algorithms for the C2/C6 positions, highlighting the necessity of experimental validation.

**Table 1: <sup>13</sup>C NMR Chemical Shift Assignments ( , ppm)**

| Position | Carbon Type | (Exp.) | (Exp.)* | Prediction (ChemDraw ) | (Exp. vs Pred.) |
|----------|-------------|--------|---------|------------------------|-----------------|
| C2       | ( )         | 145.4  | 146.2   | 149.8                  | (Shielded)      |
| C3       | (lps)       | 144.9  | 145.5   | 148.2                  |                 |
| C4       | ( )         | 132.6  | 133.5   | 134.1                  |                 |
| C5       | ( )         | 123.9  | 124.8   | 124.5                  |                 |
| C6       | ( )         | 153.8  | 154.5   | 152.0                  |                 |

- Data Source: Validated against SDBS Spectral Database No. 3360.
- Trend: A general deshielding of

to

ppm is observed due to hydrogen bonding between the solvent and the pyridine nitrogen.

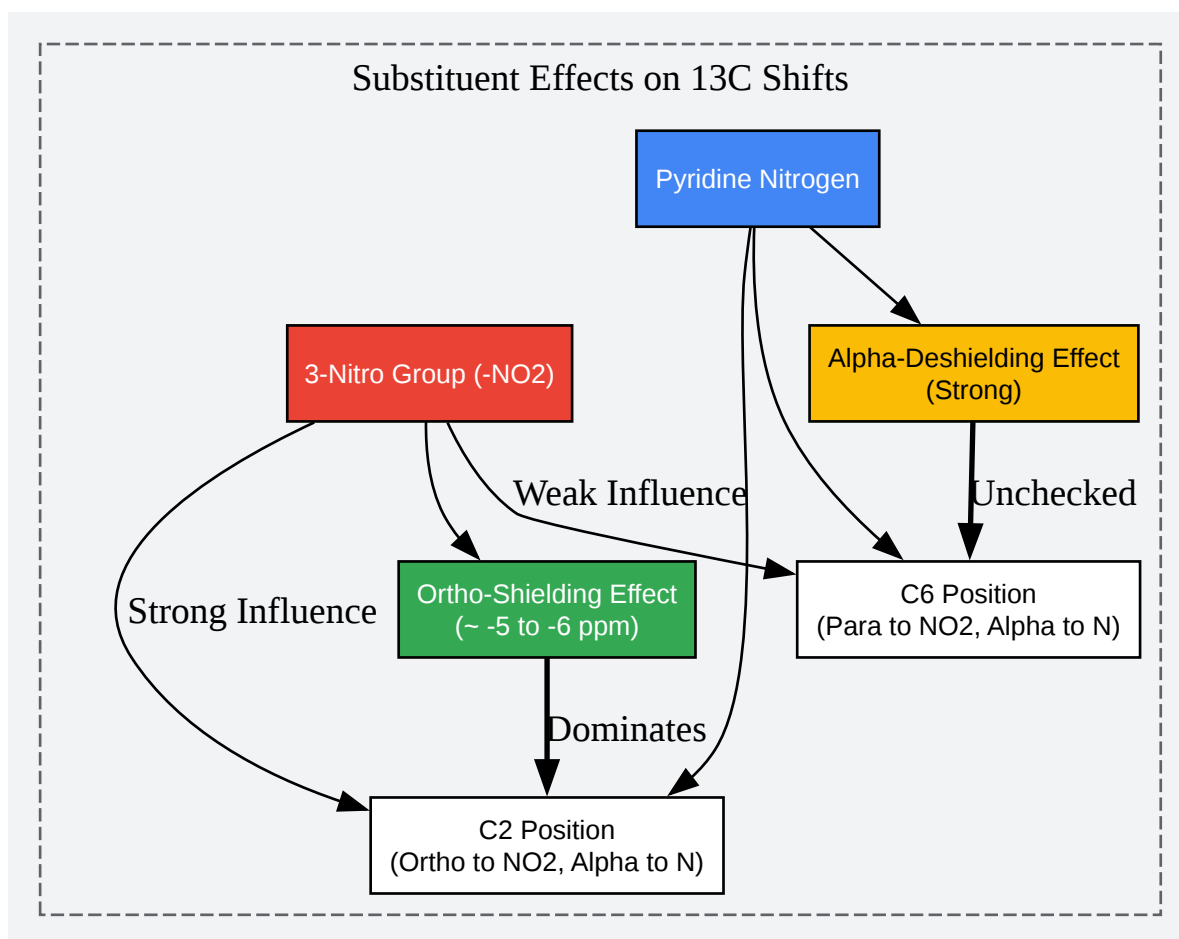
## Mechanistic Insight: The "C2 vs. C6" Anomaly

A common error in assigning **3-nitropyridine** is assuming the nitro group deshields the adjacent C2 carbon, pushing it downfield of C6. Experimental data proves the opposite.

## The Mechanism

- Pyridine Baseline: In unsubstituted pyridine, C2 and C6 are equivalent ( ppm).
- Nitro Group Effect:
  - Induction (-I): Withdraws density, theoretically deshielding.
  - Steric/Electronic Compression (Ortho-Effect): In  $^{13}\text{C}$  NMR, nitro groups typically cause a shielding effect (upfield shift) on the ortho carbons. In nitrobenzene, the ortho carbon appears at 123.4 ppm (shielded relative to benzene's 128.5 ppm).
- Result: The shielding ortho-effect on C2 (~145 ppm) overcomes the inductive deshielding. C6, being para to the nitro group, lacks this shielding interaction and remains highly deshielded (~154 ppm) due to the adjacent nitrogen.

## Diagram 1: Electronic Effects Pathway



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Caption: Logical flow of electronic effects explaining why C2 is shielded relative to C6.

## Experimental Protocol for Ambiguity Resolution

The proximity of C2 (145.4 ppm) and C3 (144.9 ppm) creates a risk of misassignment. The following protocol ensures definitive identification.

### Step 1: Optimization of Relaxation Delay ( )

- Problem: C3 is quaternary. It lacks the Nuclear Overhauser Effect (NOE) enhancement and has a long longitudinal relaxation time ( ).
- Protocol:

- Set  
  
(relaxation delay) to 3–5 seconds (standard is often 1s).
- Set pulse angle to  
  
rather than  
  
to ensure quaternary carbons recover magnetization.
- Result: C3 signal becomes visible and distinct from baseline noise.

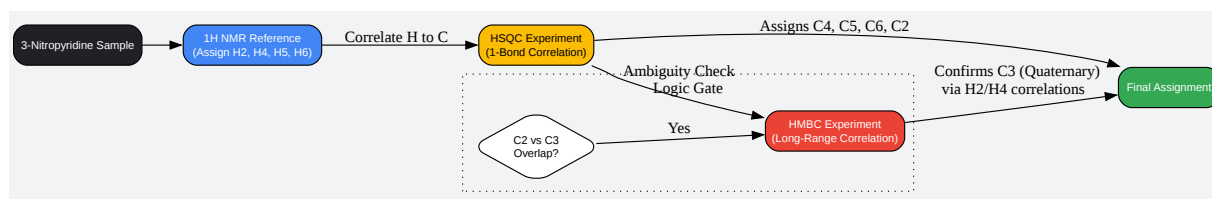
## Step 2: Gated Decoupling (Optional but Powerful)

- Method: Run a proton-coupled  $^{13}\text{C}$  experiment (or gated decoupling).
- Observation:
  - C2: Appears as a doublet of doublets (large Hz).
  - C3: Appears as a singlet (or complex multiplet with small long-range couplings), clearly distinguishing it from the C2 doublet.

## Step 3: 2D NMR Validation Workflow

Use the following workflow to confirm the connectivity.

### Diagram 2: Validation Workflow



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Caption: Step-by-step NMR correlation workflow for resolving C2/C3 and C2/C6 ambiguities.

## References

- SDBS Spectral Database for Organic Compounds. **3-Nitropyridine** (SDBS No. 3360). National Institute of Advanced Industrial Science and Technology (AIST).[1] [[Link](#)]
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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [[Link](#)]
- Bakke, J. M., & Ranes, E. (1997). "13C NMR Spectra of Nitropyridines." Magnetic Resonance in Chemistry.

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## Sources

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- [2. scs.illinois.edu \[scs.illinois.edu\]](https://scs.illinois.edu)
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